molecular formula C16H13ClF3NOS B5372340 2-[(4-chlorobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[(4-chlorobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide

カタログ番号 B5372340
分子量: 359.8 g/mol
InChIキー: BTNIKBCEOLQXCF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(4-chlorobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide, also known as ABT-737, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. This compound is a member of the BH3-mimetic class of drugs, which target the B-cell lymphoma 2 (BCL-2) family of proteins. The BCL-2 family of proteins plays a critical role in regulating apoptosis, or programmed cell death, and is frequently dysregulated in cancer cells. ABT-737 has been shown to selectively target cancer cells that overexpress anti-apoptotic BCL-2 family members, making it a promising candidate for cancer therapy.

作用機序

2-[(4-chlorobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide is a BH3-mimetic that targets the BCL-2 family of proteins. Specifically, this compound binds to the hydrophobic groove of anti-apoptotic BCL-2 family members, such as BCL-2, BCL-XL, and BCL-w, and prevents them from inhibiting pro-apoptotic BCL-2 family members, such as BAX and BAK. This leads to the activation of the intrinsic apoptotic pathway and ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells that overexpress anti-apoptotic BCL-2 family members. In addition, this compound has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy, in preclinical models. However, this compound has also been shown to have some limitations in terms of its efficacy and toxicity. For example, this compound has been shown to be ineffective against cancer cells that do not overexpress anti-apoptotic BCL-2 family members. In addition, this compound has been shown to cause thrombocytopenia, or low platelet count, in preclinical models.

実験室実験の利点と制限

2-[(4-chlorobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments. The compound has been extensively studied and its mechanism of action is well understood. In addition, this compound is commercially available and can be easily obtained for research purposes. However, this compound also has some limitations for lab experiments. The compound is relatively expensive and may not be feasible for some research projects. In addition, this compound has been shown to have some limitations in terms of its efficacy and toxicity, as discussed above.

将来の方向性

There are several future directions for research on 2-[(4-chlorobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide. One direction is to develop more potent and selective BH3-mimetics that can overcome the limitations of this compound. Another direction is to identify biomarkers that can predict the response of cancer cells to this compound. In addition, there is ongoing research on the use of this compound in combination with other cancer therapies, such as immunotherapy and targeted therapy. Finally, there is interest in developing this compound analogs that can target other members of the BCL-2 family of proteins.

合成法

The synthesis of 2-[(4-chlorobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide has been described in several publications. The original synthesis method was reported by Oltersdorf et al. in 2005. The synthesis involves several steps, including the reaction of 4-chlorobenzyl chloride with sodium sulfide to form the thioether intermediate, which is then reacted with 2-(trifluoromethyl)phenylacetic acid to form the final product, this compound. The synthesis is relatively complex and involves several purification steps to obtain the final product in high purity.

科学的研究の応用

2-[(4-chlorobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential in cancer treatment. The compound has been shown to selectively target cancer cells that overexpress anti-apoptotic BCL-2 family members, making it a promising candidate for cancer therapy. Preclinical studies have demonstrated that this compound can induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. In addition, this compound has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy, in preclinical models.

特性

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NOS/c17-12-7-5-11(6-8-12)9-23-10-15(22)21-14-4-2-1-3-13(14)16(18,19)20/h1-8H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNIKBCEOLQXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。